molecular formula C19H17FN2OS B2561700 (2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone CAS No. 899909-72-9

(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone

Cat. No. B2561700
CAS RN: 899909-72-9
M. Wt: 340.42
InChI Key: KMOODSKDACJEHH-UHFFFAOYSA-N
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Description

(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C19H17FN2OS and its molecular weight is 340.42. The purity is usually 95%.
BenchChem offers high-quality (2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study by Shahana and Yardily (2020) involved the synthesis and characterization of related compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, demonstrating the process of structural optimization and theoretical vibrational spectra interpretation using density functional theory (Shahana & Yardily, 2020).
  • Mabkhot, Kheder, and Al-Majid (2010) described the synthesis of bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives, showcasing the potential for diverse chemical applications and research in related fields (Mabkhot, Kheder, & Al-Majid, 2010).

Potential Biological Activities

  • A related study by Shahana and Yardily (2020) on (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone focused on molecular docking studies to understand the antibacterial activity of the compound, providing insights into its potential application in the field of antimicrobial research (Shahana & Yardily, 2020).

Structural Analysis

  • Nagaraju et al. (2018) reported on the crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, underlining the importance of structural analysis in understanding the chemical and physical properties of such compounds (Nagaraju et al., 2018).

Chemical Reactions and Properties

  • Acheson and Wallis (1982) explored the reactions of thioureas and thioamides, providing a broader context on the chemical behavior of sulfur-containing compounds, which could be relevant for understanding the properties of the chemical (Acheson & Wallis, 1982).

Antipsychotic Potential

  • Wise et al. (1987) discussed the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, highlighting the potential of similar compounds in the development of new antipsychotic agents (Wise et al., 1987).

properties

IUPAC Name

[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-12-4-6-13(7-5-12)16-18(24)22(19(2,3)21-16)17(23)14-8-10-15(20)11-9-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOODSKDACJEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC=C(C=C3)F)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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